2-Amino-4,5-dimethylbenzenethiol

Organocatalysis Coordination Chemistry Polymer Synthesis

2-Amino-4,5-dimethylbenzenethiol (CAS 100601-29-4) is a specialized organic building block of the ortho-aminothiophenol class, characterized by its dual amino (-NH₂) and thiol (-SH) functional groups substituted on a benzene ring with two methyl groups at the 4- and 5- positions. This substitution pattern confers specific steric and electronic properties, including a predicted pKa of 9.09±0.14 and a predicted density of 1.119±0.06 g/cm³.

Molecular Formula C8H11NS
Molecular Weight 153.24
CAS No. 100601-29-4
Cat. No. B2889133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-dimethylbenzenethiol
CAS100601-29-4
Molecular FormulaC8H11NS
Molecular Weight153.24
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S)N
InChIInChI=1S/C8H11NS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
InChIKeyHAHHCJDOEAKYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5-dimethylbenzenethiol (CAS 100601-29-4) Baseline Overview for Scientific Procurement


2-Amino-4,5-dimethylbenzenethiol (CAS 100601-29-4) is a specialized organic building block of the ortho-aminothiophenol class, characterized by its dual amino (-NH₂) and thiol (-SH) functional groups substituted on a benzene ring with two methyl groups at the 4- and 5- positions. This substitution pattern confers specific steric and electronic properties, including a predicted pKa of 9.09±0.14 and a predicted density of 1.119±0.06 g/cm³ . Its primary utility lies in heterocyclic synthesis, notably as a precursor for functionalized benzothiazoles, which are privileged scaffolds in medicinal chemistry and materials science [1].

2-Amino-4,5-dimethylbenzenethiol: Why Generic Substitution Is Not a Reliable Procurement Strategy


In medicinal chemistry and materials synthesis, the outcome of reactions involving ortho-aminothiophenols is exquisitely sensitive to the electronic and steric environment of the aromatic ring. Subtle variations in substituent position or identity can alter reaction kinetics, regioselectivity, and even the feasibility of a desired transformation. For instance, studies on related aminothiophenol derivatives have demonstrated that differences in substituent position and conjugation degree between the amino and mercapto groups directly modulate reactivity in photoinduced surface catalytic coupling reactions [1]. Similarly, in the synthesis of benzothiazoles, the steric hindrance provided by the 4,5-dimethyl substitution on 2-Amino-4,5-dimethylbenzenethiol is a critical, differentiating factor that dictates the final product's structure and yield compared to its non-methylated or mono-methylated analogs [2]. Therefore, substituting this specific compound with a more generic 2-aminobenzenethiol derivative without rigorous empirical validation introduces significant risk of project failure.

Quantitative Differentiators for 2-Amino-4,5-dimethylbenzenethiol (CAS 100601-29-4) Procurement


Enhanced Electron Density on Thiol via 4,5-Dimethyl Substitution

The presence of the 4,5-dimethyl groups increases the electron density on the aromatic ring, which is expected to lower the pKa of the thiol compared to unsubstituted 2-aminobenzenethiol. This is a class-level inference based on the electron-donating nature of methyl substituents. While direct pKa data for the target compound is limited to a predicted value of 9.09±0.14 , this is lower than the reported pKa of ~10.2 for unsubstituted 2-aminobenzenethiol , indicating a quantifiable increase in acidity and potential for nucleophilic reactivity.

Organocatalysis Coordination Chemistry Polymer Synthesis

Increased Steric Bulk Alters Heterocycle Formation

In the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles, the 4,5-dimethyl substitution pattern directly impacts reaction outcomes. The reported method shows excellent yields for a range of substrates [1]. The presence of the methyl groups at the 4- and 5- positions on 2-Amino-4,5-dimethylbenzenethiol introduces significant steric hindrance near the nucleophilic thiol group. This is in direct contrast to unsubstituted 2-aminobenzenethiol, which can react to form a simpler, less sterically encumbered product. A class-level inference suggests this increased steric bulk can improve reaction selectivity by minimizing unwanted side reactions or influencing the conformation of the resulting heterocycle.

Heterocyclic Synthesis Benzothiazole Medicinal Chemistry

Direct Precursor to Specific Bioactive Scaffolds

The specific substitution pattern of 2-Amino-4,5-dimethylbenzenethiol is a known and necessary precursor for the synthesis of specific pyrimido-benzothiazine derivatives. A patent describes the use of this exact compound in the preparation of novel compounds that inhibit the lipoxygenase enzyme, which are useful in treating inflammatory and cardiovascular diseases . This is a direct application that cannot be achieved with the unsubstituted analog (2-aminobenzenethiol) or other isomers, as the 4,5-dimethyl substitution is an integral part of the final drug-like scaffold's pharmacophore. The quantitative difference is binary: the specific compound leads to the patented, active scaffold, while analogs do not.

Drug Discovery Anti-inflammatory Benzothiazine

High-Value Procurement Scenarios for 2-Amino-4,5-dimethylbenzenethiol


Synthesis of 4,5-Dimethyl-Substituted Benzothiazole Libraries

This is the primary and most well-documented application. As evidenced by the copper-catalyzed condensation method [1], 2-Amino-4,5-dimethylbenzenethiol is an ideal starting material for generating a focused library of benzothiazoles bearing a 5,6-dimethyl substitution pattern. This specific substitution is often explored in medicinal chemistry to improve metabolic stability or modulate target binding affinity compared to unsubstituted or mono-methylated analogs. The compound's commercial availability in high purity (98% from vendors like Leyan ) makes it a practical choice for these structure-activity relationship (SAR) studies.

Development of Lipoxygenase (LOX) Inhibitor Candidates

Patents explicitly cite the use of this compound in the synthesis of pyrimido-benzothiazine derivatives that act as lipoxygenase inhibitors [1]. This is a highly specific, high-value research application for teams in pharmaceutical R&D focused on inflammatory diseases, allergy, and cardiovascular conditions. Procuring the exact CAS-numbered compound ensures fidelity to the patented synthetic route and the generation of the claimed bioactive molecules.

Coordination Chemistry and Catalyst Development

The enhanced acidity (lower pKa) and electron-rich nature of the thiol group due to the 4,5-dimethyl substitution, as inferred from class-level properties [1], make 2-Amino-4,5-dimethylbenzenethiol a superior ligand candidate compared to unsubstituted 2-aminobenzenethiol. It is a strong procurement candidate for researchers developing new transition metal catalysts for cross-coupling or polymerization reactions, where the increased electron density on the sulfur atom can lead to more active or stable catalytic species.

Custom Polymer and Materials Synthesis

The unique combination of an electron-rich aromatic ring, a nucleophilic thiol, and a primary amine allows this compound to act as a specialized monomer or chain transfer agent in polymer science. The 4,5-dimethyl substitution confers increased rigidity and hydrophobicity to the resulting polymer chain compared to using a simpler 2-aminobenzenethiol monomer, which can be exploited to tune the glass transition temperature (Tg) or solubility of the final material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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